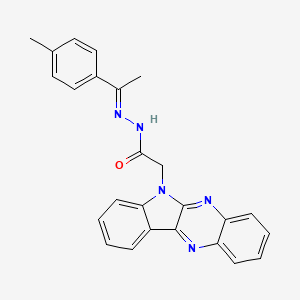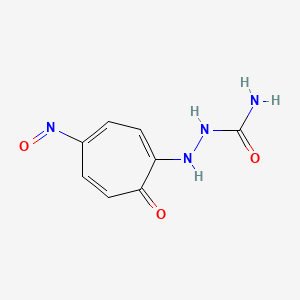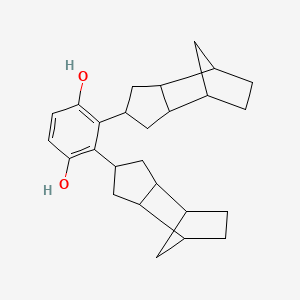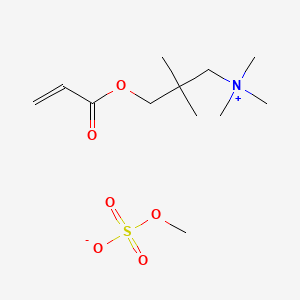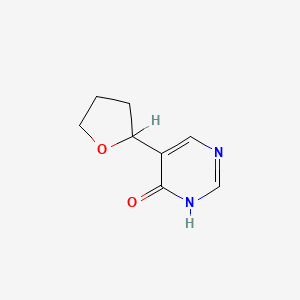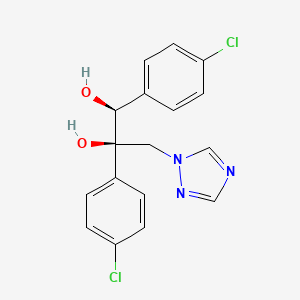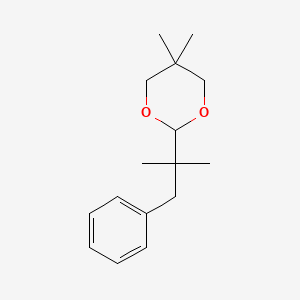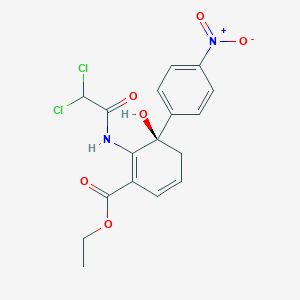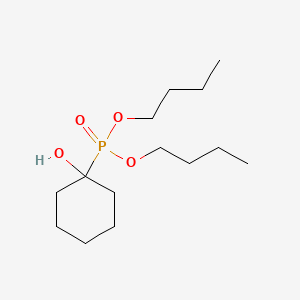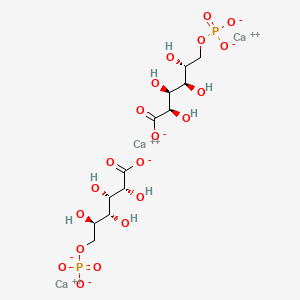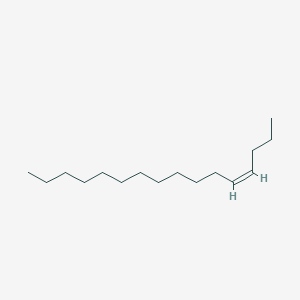
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole: is a heterocyclic compound that features a tetrazole ring substituted with a benzylidene group and a diphenylphosphoryl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of benzaldehyde derivatives with tetrazole precursors under specific conditions. One common method includes the condensation of benzaldehyde with 1-(diphenylphosphoryl)-4,5-dihydro-1H-tetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives with additional oxygen-containing functional groups, while reduction can produce benzyl-substituted tetrazoles.
科学研究应用
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the diphenylphosphoryl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-Benzylidene-1-methyl-2-thiohydantoin: This compound shares the benzylidene group but has a different heterocyclic core.
5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione: Another benzylidene-substituted compound with a pyrimidine core.
Uniqueness
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is unique due to the presence of the diphenylphosphoryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
属性
CAS 编号 |
21434-07-1 |
|---|---|
分子式 |
C20H17N4OP |
分子量 |
360.3 g/mol |
IUPAC 名称 |
(5E)-5-benzylidene-1-diphenylphosphoryl-2H-tetrazole |
InChI |
InChI=1S/C20H17N4OP/c25-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20(21-22-23-24)16-17-10-4-1-5-11-17/h1-16H,(H,21,23)/b20-16+ |
InChI 键 |
UIPSWFDAZQJJBJ-CAPFRKAQSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/2\N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C=C2N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


